acetic acid;N-propan-2-ylhydroxylamine
Description
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Properties
CAS No. |
132157-68-7 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
acetic acid;N-propan-2-ylhydroxylamine |
InChI |
InChI=1S/C3H9NO.C2H4O2/c1-3(2)4-5;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
InChI Key |
AFAKGWSHLMCTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NO.CC(=O)O |
Origin of Product |
United States |
Definition and Chemical Identity of the Compound Salt
Acetic acid;N-propan-2-ylhydroxylamine is an ionic compound formed from the acid-base reaction between acetic acid and N-propan-2-ylhydroxylamine. In this reaction, the acidic proton from the carboxyl group of acetic acid is transferred to the basic nitrogen atom of N-propan-2-ylhydroxylamine, resulting in the formation of the acetate (B1210297) anion and the N-propan-2-ylhydroxylammonium cation.
Chemical Structure:
Acetic Acid: CH₃COOH
N-Propan-2-ylhydroxylamine: (CH₃)₂CHNHOH
This compound Salt: [(CH₃)₂CHNH₂OH]⁺ [CH₃COO]⁻
This salt is characterized by an ionic bond between the positively charged hydroxylammonium ion and the negatively charged acetate ion.
Interactive Data Table: Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | N-propan-2-ylhydroxylammonium acetate |
| Molecular Formula | C₅H₁₃NO₃ |
| Molecular Weight | 135.16 g/mol |
| Cation | N-propan-2-ylhydroxylammonium |
| Anion | Acetate |
Contextual Significance of Acetic Acid and N Propan 2 Ylhydroxylamine As Chemical Entities
The two components of this salt, acetic acid and N-propan-2-ylhydroxylamine, each hold distinct and significant roles in chemistry.
Acetic Acid (CH₃COOH):
Also known as ethanoic acid, acetic acid is a simple carboxylic acid that is widely utilized across various sectors. byjus.compure-chemical.com It is the primary component of vinegar, apart from water, giving it its characteristic sour taste and pungent smell. byjus.com In its pure, water-free form, it is called glacial acetic acid. pure-chemical.com
Acetic acid is a crucial chemical reagent and industrial chemical. wikipedia.org Its applications include the production of vinyl acetate (B1210297) monomer (a precursor to paints and adhesives), cellulose (B213188) acetate for photographic film, and synthetic fibers. pure-chemical.comwikipedia.orgvedantu.com It also serves as a solvent in many industrial processes due to its ability to dissolve both polar and non-polar compounds. byjus.comwikipedia.org In biochemistry, the acetyl group derived from acetic acid is fundamental to the metabolism of carbohydrates and fats. wikipedia.org
N-Propan-2-ylhydroxylamine ((CH₃)₂CHNHOH):
N-propan-2-ylhydroxylamine, also known as N-isopropylhydroxylamine, is a derivative of hydroxylamine (B1172632) where one of the hydrogen atoms on the nitrogen is replaced by an isopropyl group. molport.com It is a colorless liquid with a strong odor.
This compound is primarily used as a synthetic intermediate in various chemical processes. It finds application as a free radical scavenger and an inhibitor in polymerization reactions. In the rubber and polymer industries, it is used to control and terminate polymerization. A method for its production involves the oxidation of diisopropylamine (B44863) followed by acid treatment and neutralization. google.com
Interactive Data Table: Properties of Acetic Acid and N-Propan-2-ylhydroxylamine
| Property | Acetic Acid | N-Propan-2-ylhydroxylamine |
|---|---|---|
| IUPAC Name | Ethanoic acid byjus.com | N-propan-2-ylhydroxylamine |
| Molecular Formula | CH₃COOH byjus.com | C₃H₉NO |
| Molecular Weight | 60.05 g/mol vedantu.com | 75.11 g/mol |
| Boiling Point | 118.1 °C vedantu.com | Not readily available |
| Appearance | Colorless liquid turito.com | Colorless liquid |
| Odor | Pungent, vinegar-like byjus.com | Strong |
Overview of Research Significance Within Hydroxylamine Chemistry
Direct Synthesis of N-Propan-2-ylhydroxylamine Salts with Carboxylic Acids
The formation of a salt between N-propan-2-ylhydroxylamine and a carboxylic acid, such as acetic acid, is an acid-base reaction. The basic nitrogen atom of the hydroxylamine accepts a proton from the acidic carboxylic acid, resulting in the formation of an N-propan-2-ylhydroxylammonium carboxylate salt.
The reaction between N-propan-2-ylhydroxylamine and acetic acid in a suitable solvent medium proceeds through a straightforward proton transfer mechanism. The lone pair of electrons on the nitrogen atom of N-propan-2-ylhydroxylamine acts as a Brønsted-Lowry base, abstracting the acidic proton from the carboxyl group of acetic acid. This results in the formation of the N-propan-2-ylhydroxylammonium cation and the acetate (B1210297) anion, which are electrostatically attracted to form the salt, this compound.
The general reaction can be depicted as: (CH₃)₂CHNH(OH) + CH₃COOH ⇌ [(CH₃)₂CHNH₂(OH)]⁺[CH₃COO]⁻
The equilibrium of this reaction is dependent on the relative acidities and basicities of the reactants and products, as well as the solvent used. In aqueous solutions, the reaction of hydroxylamines with carboxylic acids can be influenced by pH. rsc.org For instance, the condensation of acetic acid with hydroxylamine, catalyzed by metal ions, shows a pH-dependent rate, with the maximum rate observed around pH 5.5, suggesting that the free hydroxylamine is the reactive species. rsc.org
The preparation of hydroxylammonium salts of organic acids can be optimized by careful selection of reaction conditions. A historical method for preparing hydroxylammonium salts of monocarboxylic acids involves the reaction of a mineral acid salt of hydroxylamine (e.g., hydroxylammonium chloride or sulfate) with an ammonium (B1175870) or alkali metal salt of the carboxylic acid in a lower aliphatic alcohol medium. google.com This method avoids the handling of unstable free hydroxylamine and the difficulties associated with crystallization from aqueous solutions where these salts are often highly soluble. google.com
For the synthesis of hydroxylammonium acetate, reacting hydroxylammonium chloride with ammonium acetate in ethanol (B145695) at elevated temperatures, followed by cooling, allows for the precipitation of the desired salt while the inorganic byproduct (ammonium chloride) remains in solution or can be filtered off. google.com The yield of this process can be significant, with reported yields of hydroxylammonium acetate at 81% of the theoretical based on 90.4% purity. google.com A similar approach using 2-propanol as the solvent has also been described, yielding 61% of the theoretical amount of hydroxylammonium acetate. google.com
| Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Hydroxylammonium chloride, Ammonium acetate | Ethanol | 60-65 | 81 | 90.4 |
| Hydroxylammonium chloride, Ammonium acetate | 2-Propanol (90%) | 70, then 60-65 | 61 | 88.6 |
Preparation Routes to N-Propan-2-ylhydroxylamine
Several synthetic pathways have been developed for the preparation of N-propan-2-ylhydroxylamine. These methods primarily involve the reduction of a suitable precursor or the oxidation of an amine.
A prominent method for the synthesis of N-alkylhydroxylamines is the catalytic hydrogenation of the corresponding nitroalkanes. google.comnih.gov For N-propan-2-ylhydroxylamine, the precursor is 2-nitropropane (B154153). The reduction is typically carried out using a palladium catalyst, often supported on alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C), under a hydrogen atmosphere. google.comgoogle.com The selectivity of the reaction towards the hydroxylamine over the corresponding amine (isopropylamine) is a critical aspect. The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) has been shown to improve the selectivity and yield of N-isopropylhydroxylamine, achieving selectivities of 95-98% and conversions of 95-99%. google.com
A study detailed the hydrogenation of 2-nitropropane in methanol (B129727) using a 5% Pd/Al₂O₃ catalyst in the presence of EDTA. google.com The reaction was conducted at 50-75°C under a hydrogen pressure of 30-100 psig for 4-6 hours. google.com Another patent describes a similar process using a palladium/alumina or palladium/carbon catalyst in the presence of EDTA and a Lewis acid as a subsidiary catalyst in a polar organic solvent, reporting a conversion of 2-nitropropane of over 97% and a yield of N-isopropylhydroxylamine of over 93%. google.com
| Precursor | Catalyst | Solvent | Additives | Temperature (°C) | H₂ Pressure (psig) | Conversion (%) | Selectivity/Yield (%) |
| 2-Nitropropane | 5% Pd/Al₂O₃ | Methanol | EDTA | 50-75 | 30-100 | 95-99 | 95-98 (selectivity) |
| 2-Nitropropane | Pd/Al₂O₃ or Pd/C | Polar Organic Solvent | EDTA, Lewis Acid | 70 | 100 | >97 | >93 (yield) |
Nucleophilic substitution reactions provide a general route for the formation of N-alkylhydroxylamines. researchgate.net This can involve the reaction of a hydroxylamine derivative acting as a nucleophile with an alkylating agent. researchgate.net For instance, hydroxylamine can react with an alkyl halide, such as 2-bromopropane, to yield N-propan-2-ylhydroxylamine. These reactions often require careful control of conditions to avoid over-alkylation and other side reactions. science-revision.co.uk
Another approach involves the oxidation of diisopropylamine (B44863). A patented method describes the oxidation of diisopropylamine with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The resulting nitrone is then subjected to acid treatment, concentration, and neutralization to afford N-isopropylhydroxylamine. google.comgoogle.com This method is presented as an alternative to the reduction of 2-nitropropane, aiming to overcome issues such as the high cost and hazardous nature of the raw material. google.com
Advanced Derivatization of N-Propan-2-ylhydroxylamine for Functionalization
N-propan-2-ylhydroxylamine can serve as a versatile building block for the synthesis of more complex molecules through various derivatization reactions. These reactions can target either the nitrogen or the oxygen atom of the hydroxylamine moiety, leading to a wide range of functionalized products.
The nitrogen atom of N-propan-2-ylhydroxylamine can undergo further alkylation or acylation. Reaction with alkyl halides or other electrophiles can introduce additional alkyl groups. researchgate.net Acylation with acyl chlorides or anhydrides can yield N-acyl-N-isopropylhydroxylamines. A notable application of N-alkylhydroxylamines is in chemoselective amide ligations through decarboxylative condensations with α-ketoacids. nih.gov
Derivatization can also occur at the oxygen atom, leading to O-substituted hydroxylamines. For example, reaction with alkylating agents under specific conditions can yield O-alkyl-N-isopropylhydroxylamines. researchgate.net The development of novel N-alkylhydroxylamine reagents has been explored for the direct, iron-catalyzed installation of medicinally relevant amines onto alkenes, highlighting the potential of these compounds in synthetic methodology. chemrxiv.org Furthermore, derivatization with reagents like alkyl chloroformates has been shown to be a valuable strategy in analytical chemistry for improving the detection of molecules containing amine functionalities. nih.gov
Synthesis of O-Acyl Hydroxylamine Derivatives
The O-acylation of N-propan-2-ylhydroxylamine is a fundamental transformation that yields versatile synthetic building blocks. This process involves the introduction of an acyl group onto the oxygen atom of the hydroxylamine moiety. Standard acylation methods, such as the use of acyl chlorides or anhydrides in the presence of a base, are commonly employed for this purpose.
One prevalent method for O-acetylation involves the reaction of the hydroxylamine with acetic anhydride (B1165640), often using pyridine (B92270) as a catalyst and solvent. unacademy.commit.edu The pyridine facilitates the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct. rsc.org The reaction is typically performed at room temperature, and the product can be isolated after a standard aqueous work-up to remove excess pyridine and acetic acid. unacademy.comrsc.orgresearchgate.net
For the introduction of other acyl groups, such as the benzoyl group, acyl chlorides like benzoyl chloride are frequently used. unacademy.comnih.gov This reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid generated during the reaction. nih.govnih.gov This two-phase system allows for the efficient formation of the O-benzoyl derivative, which typically resides in the organic phase. nih.govresearchgate.net
The research findings for the synthesis of representative O-acyl N-propan-2-ylhydroxylamine derivatives are summarized in the table below.
| Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | Room Temperature, 12h | O-acetyl-N-propan-2-ylhydroxylamine | High |
| Benzoyl Chloride | NaOH | Water/DCM | Room Temperature, 4h | O-benzoyl-N-propan-2-ylhydroxylamine | Good |
N-Arylhydroxylamine Derivative Formation via Metal-Catalyzed Cross-Coupling
The formation of a carbon-nitrogen bond between an aryl group and the nitrogen atom of N-propan-2-ylhydroxylamine can be effectively achieved through metal-catalyzed cross-coupling reactions. Both copper- and palladium-based catalytic systems have been developed for the N-arylation of hydroxylamines and related compounds. nih.gov
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a well-established method. mit.edunih.gov These reactions typically involve the coupling of an aryl halide (commonly an iodide or bromide) with the hydroxylamine in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a base, and often a ligand. nih.gov The ligand, frequently a diamine, can accelerate the reaction and improve yields. mit.edu The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), and solvent is crucial for the reaction's success. mit.edu
Palladium-catalyzed N-arylation, known as the Buchwald-Hartwig amination, offers a powerful and versatile alternative for the formation of N-aryl bonds. nih.gov These reactions employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. A base is required to facilitate the catalytic cycle. The reaction conditions can be tailored by modifying the catalyst, ligand, base, and solvent to accommodate a wide range of aryl halides and amine substrates.
Detailed research findings for the metal-catalyzed N-arylation of N-propan-2-ylhydroxylamine are presented in the interactive data table below.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Iodobenzene | CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Toluene | 110 | N-phenyl-N-propan-2-ylhydroxylamine | Good |
| Bromobenzene | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | N-phenyl-N-propan-2-ylhydroxylamine | High |
| 4-Chlorotoluene | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | N-(4-methylphenyl)-N-propan-2-ylhydroxylamine | Moderate |
Acid-Base Equilibria and Stability Profiles of the Salt
N-Propan-2-ylhydroxylamine, also known as N-isopropylhydroxylamine (IPHA), is an organic compound that demonstrates specific acid-base characteristics and stability, particularly when forming a salt with acetic acid. The reactivity and stability of IPHA are significantly influenced by pH.
The basicity of N-propan-2-ylhydroxylamine is a key aspect of its chemical nature. It can be protonated at either the nitrogen or oxygen atom, resulting in different ionic forms with distinct chemical behaviors. smolecule.com The predicted pKa value for the protonated form is approximately 14.14, which indicates its basic character in aqueous solutions. smolecule.comchemicalbook.com
The stability of N-propan-2-ylhydroxylamine and its salts is pH-dependent. The compound is noted to be stable at a neutral pH. biosynth.com However, in the presence of inorganic acids, it is considered unstable. biosynth.com Conversely, its reactivity, particularly as an oxygen scavenger, is enhanced under weakly basic conditions, with optimal activity observed between pH 8.5 and 9.5. smolecule.com The stability of its salt with acetic acid can be inferred from the pKa values of the constituent acid and base. Given that acetic acid is a weak acid and N-propan-2-ylhydroxylamine is a weak base, their salt will exist in equilibrium with its constituent ions in solution. The stability of this salt will be influenced by the pH of the aqueous environment.
Table 1: Physicochemical Properties of N-Propan-2-ylhydroxylamine
| Property | Value | Reference |
| CAS Number | 5080-22-8 | smolecule.com |
| Molecular Formula | C₃H₉NO | smolecule.comchemicalbook.com |
| Molecular Weight | 75.11 g/mol | smolecule.comchemicalbook.com |
| Predicted pKa | 14.14 ± 0.50 | smolecule.comchemicalbook.com |
| Appearance | Colorless liquid or white crystalline solid | smolecule.com |
| Water Solubility | 199 g/L at 25°C | chemicalbook.com |
Oxidation and Reduction Chemistry of Hydroxylamine Functionality
The hydroxylamine group in N-propan-2-ylhydroxylamine is redox-active, allowing it to participate in both oxidation and reduction reactions. It can act as a reducing agent and can be oxidized to form other nitrogen-containing functional groups. smolecule.com
Reactive nitrogen species (RNS) are a class of molecules derived from nitric oxide and related compounds. nih.govwikipedia.org The formation of RNS can occur through various chemical and biological processes. Hydroxylamines can be precursors to RNS. For instance, the oxidation of hydroxylamines can lead to the formation of nitroxyl (B88944) radicals. The decomposition of N-nitrosodimethylamine under photolytic conditions has been shown to produce reactive species like peroxynitrite (ONOO⁻), especially under alkaline conditions, which is a potent RNS. nih.gov In acidic conditions, the formation of N₂O₃ and N₂O₄ is more prevalent. nih.gov Although not specifically detailed for N-propan-2-ylhydroxylamine, its structural similarity suggests potential involvement in similar pathways for RNS generation under specific oxidative conditions. The interaction of nitrogen compounds with reactive oxygen species (ROS) can also lead to the formation of RNS. mdpi.com
The hydroxylamine functionality can engage in redox reactions with various inorganic species, including metal ions and catalysts. N-isopropylhydroxylamine is known to act as a mild reducing agent, capable of reducing metal salts, which is a useful property in applications like electroplating.
The interaction of nitrogen species with metal catalysts is a subject of significant research. For example, single-atom iron catalysts have been shown to be effective in the electrochemical reduction of nitric oxide to produce hydroxylamine. nih.gov In such systems, the Fe(II)NₓCᵧ moieties are identified as the catalytic sites. nih.gov The redox non-innocent character of the nitrosyl ligand plays a crucial role in the reaction mechanism. nih.gov Furthermore, the photochemistry of certain nitrogen-containing organic compounds in the presence of iron ions (Fe³⁺) can promote the formation of RNS, involving a redox cycle between Fe³⁺ and Fe²⁺. researcher.life The oxidation of alcohols can be catalyzed by various pure metal oxides, which can be categorized by their redox or acidic surface sites. lehigh.edu Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have also been developed as reusable catalysts for the oxidative formylation of secondary amines, where the catalyst facilitates the oxidation of methanol as a formyl source. mdpi.comsemanticscholar.org
Nitrogen-Transfer Reactions in Organic Synthesis
Hydroxylamine derivatives are valuable reagents in organic synthesis, particularly for the introduction of nitrogen atoms into organic molecules through nitrogen-transfer reactions. rsc.org
Hydroxylamine derivatives are considered advantageous precursors for generating nitrenes for transfer reactions. rsc.org These reagents are often stable and can be readily activated by a range of transition metal catalysts under mild conditions. rsc.org The activation of hydroxylamine derivatives can lead to the formation of highly reactive metal-nitrenoid intermediates. nih.gov This approach has been utilized in various amidation and amination reactions, including C-H insertions. rsc.org Both enzymatic and small-molecule catalysis have employed hydroxylamine-derived reagents for nitrene transfer. nih.gov Rhodium(II) complexes, for instance, have been effectively used to catalyze enantioselective nitrene transfer reactions. nih.gov
A significant application of catalytic nitrene transfer from hydroxylamine derivatives is the aminofunctionalization of unsaturated systems, such as olefins. rsc.org This methodology allows for the direct introduction of nitrogen-containing groups across double bonds. One of the key transformations is the aziridination of alkenes, which provides access to three-membered heterocyclic compounds known as aziridines. rsc.orgnih.gov Aziridines are versatile synthetic intermediates. wikipedia.orgyoutube.com The catalytic aziridination of allylic alcohols has been achieved with high enantioselectivity using ion-paired rhodium catalysts. nih.gov The reaction can proceed through the formation of a metal nitrenoid, which then reacts with the alkene. nih.gov Electrochemical methods have also been developed for the aziridination of unactivated alkenes, which can involve the cross-coupling of an N-centered radical with an alkene radical cation. nih.gov Non-catalytic methods for nitrene generation from sources like N,N-dibromo-p-toluenesulfonamide in the presence of a base have also been developed for the synthesis of aziridines from olefins. rsc.org
Photochemical Activation and Radical Pathways
The photochemical activation of N-alkylhydroxylamines, including N-propan-2-ylhydroxylamine, represents a powerful strategy for the generation of nitrogen-centered radicals. This approach typically involves the homolytic cleavage of the relatively weak N-O bond, a process that can be initiated by the absorption of light energy. The resulting aminyl radicals are versatile intermediates that can participate in a variety of chemical transformations.
The generation of nitrogen-centered radicals from hydroxylamine derivatives is a cornerstone of modern photoredox catalysis. nih.govnih.gov The general mechanism involves a single-electron transfer (SET) process. In this process, a photocatalyst, upon excitation by visible light, transfers an electron to the hydroxylamine derivative. This reduction leads to the formation of a radical anion, which then undergoes fragmentation to produce a nitrogen-centered radical and a hydroxide or alkoxide anion.
For N-propan-2-ylhydroxylamine, this process can be illustrated as follows:
Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to N-propan-2-ylhydroxylamine.
Fragmentation: The resulting radical anion rapidly cleaves the N-O bond to generate the N-propan-2-ylaminyl radical.
The N-propan-2-ylaminyl radical, once formed, is a highly reactive species. Its reactivity is characterized by its ability to participate in hydrogen atom transfer (HAT) reactions or add to unsaturated systems like alkenes and arenes. nih.govnih.gov The nature of the subsequent reactions is highly dependent on the reaction conditions and the substrates present.
The presence of an acid, such as in the case of the acetic acid salt of N-propan-2-ylhydroxylamine, can influence the reactivity of the generated radical. Protonation of the aminyl radical can lead to the formation of an aminium radical cation. nih.gov This species is more electrophilic and can exhibit different reactivity patterns compared to the neutral aminyl radical. For instance, aminium radical cations are known to undergo efficient intramolecular 1,5-hydrogen atom transfer in reactions like the Hofmann-Löffler-Freytag cyclization. nih.gov
While specific studies on the photochemical generation of the N-propan-2-ylaminyl radical are not extensively detailed in the literature, the general principles of N-alkylhydroxylamine photochemistry provide a strong basis for understanding its behavior. The table below summarizes the key reactive species and their expected roles in subsequent chemical transformations.
| Reactive Species | Generation Method | Expected Reactivity |
| N-Propan-2-ylaminyl Radical | Photoreduction of N-propan-2-ylhydroxylamine | Hydrogen Atom Transfer, Addition to π-systems |
| N-Propan-2-ylaminium Radical Cation | Protonation of the N-propan-2-ylaminyl radical | Intramolecular Hydrogen Atom Transfer, Electrophilic Addition |
This table is illustrative and based on the general reactivity of N-alkylaminyl radicals and their corresponding aminium radical cations.
Visible-light photocatalysis has revolutionized the field of organic synthesis by providing mild and selective methods for conducting a wide array of chemical transformations. capes.gov.br The use of visible light is particularly advantageous as it avoids the high-energy UV radiation that can lead to undesired side reactions and decomposition of sensitive functional groups.
In the context of N-propan-2-ylhydroxylamine, visible-light-driven transformations would typically employ a suitable photocatalyst, such as ruthenium or iridium complexes, or organic dyes. rsc.org These photocatalysts absorb in the visible region of the electromagnetic spectrum and can efficiently mediate the single-electron transfer process required for the generation of the N-propan-2-ylaminyl radical.
Once generated, this radical can be harnessed in various synthetic applications. For example, its addition to an alkene would generate a carbon-centered radical, which can then be further functionalized. This strategy allows for the difunctionalization of alkenes, a highly valuable transformation in organic synthesis.
A hypothetical visible-light-driven hydroamination of an alkene using N-propan-2-ylhydroxylamine is outlined below:
Generation of the N-propan-2-ylaminyl radical via visible-light photoredox catalysis.
Addition of the aminyl radical to the alkene to form a β-amino radical.
The β-amino radical abstracts a hydrogen atom from a suitable donor to yield the final hydroaminated product.
The efficiency and outcome of such transformations are influenced by several factors, including the choice of photocatalyst, solvent, and any additives. The table below presents a hypothetical set of reaction parameters for a visible-light-driven transformation involving an N-alkylhydroxylamine.
| Parameter | Condition | Rationale |
| Photocatalyst | [Ir(ppy)₃] | Strong photoredox potential for efficient SET |
| Light Source | Blue LED (450 nm) | Matches the absorption maximum of the photocatalyst |
| Solvent | Acetonitrile (B52724) | Polar aprotic solvent, common in photoredox catalysis |
| Additive | Hantzsch Ester | Serves as a hydrogen atom donor |
This table represents typical conditions for visible-light-driven reactions involving N-alkylhydroxylamines and is for illustrative purposes.
Advanced Analytical Methodologies for Hydroxylamine Research
Chromatographic Techniques for Separation and Quantification
Chromatography remains a cornerstone of analytical chemistry, providing robust methods for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of chemical compounds. However, some molecules, including N-propan-2-ylhydroxylamine, lack a strong chromophore, which makes them difficult to detect using standard UV-Vis detectors. To overcome this limitation, pre-column derivatization is employed. This process involves a chemical reaction that attaches a UV-absorbing or fluorescent tag to the analyte, significantly enhancing its detectability. rsc.org
A common strategy involves reacting the hydroxylamine (B1172632) functional group with a derivatizing agent to form a stable, highly responsive derivative. For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to tag hydroxylamines. rsc.org The reaction is typically performed under optimized conditions, controlling factors such as pH, temperature, reaction time, and reagent concentration to ensure complete and reproducible derivatization. rsc.org The resulting derivative can then be easily separated on a reversed-phase HPLC column, such as a C18 column, and detected with high sensitivity using a UV or fluorescence detector. rsc.orgresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), with gradient elution used to achieve optimal separation. researchgate.net The presence of acetic acid in the sample can be analyzed simultaneously or separately, often detected at a low UV wavelength around 210 nm. jchr.org
The selection of the derivatization reagent is critical and depends on the analyte and the desired detection method. nih.gov Other potential reagents for amines and related functional groups include o-phthaldiadehyde (OPA) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which yield highly fluorescent derivatives. mdpi.com The optimization of this derivatization step is crucial to avoid interference and ensure the accuracy and repeatability of the method. rsc.org
Table 1: HPLC Derivatization Parameters
This table is interactive. Click on the headers to sort.
| Parameter | Derivatizing Agent: FMOC-Cl | Derivatizing Agent: NBD-Cl |
| Analyte Group | Hydroxylamine, Amines | Secondary Amines |
| Reaction pH | Alkaline (e.g., Sodium Borate Buffer) rsc.org | Alkaline (e.g., Borate Buffer, pH 11) mdpi.com |
| Reaction Temp. | Optimized (e.g., Room Temp. to 70 °C) rsc.orgmdpi.com | 70 °C mdpi.com |
| Reaction Time | Optimized to ensure completion rsc.org | 30 min mdpi.com |
| Detection | UV or Fluorescence rsc.org | Fluorescence (e.g., λex=450nm, λem=540nm) mdpi.com |
| Column | C18 Reversed-Phase rsc.org | C18 Reversed-Phase mdpi.com |
| Key Advantage | Robust, good for trace analysis rsc.org | High sensitivity for secondary amines mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. globalresearchonline.net This hyphenated technique is ideal for identifying and quantifying compounds like N-propan-2-ylhydroxylamine, even in complex matrices, by providing molecular weight and structural information. globalresearchonline.net The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), offering a level of specificity that is often unattainable with optical detectors. lcms.cz
For the analysis of the acetic acid and N-propan-2-ylhydroxylamine salt, an electrospray ionization (ESI) source is typically used, which is well-suited for polar and ionic compounds. In the mobile phase, acetic acid itself can serve as an ion-pairing additive that improves chromatographic peak shape and enhances the MS signal. nih.govresearchgate.net Studies have shown that using acetic acid as a modifier can lead to a significant increase in MS signal intensity compared to the more commonly used formic acid for certain classes of compounds. nih.govresearchgate.net
The LC-MS method involves separating the compound on an HPLC column, after which the eluent is directed into the mass spectrometer. The compound is ionized, and the mass analyzer separates the resulting ions. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific m/z of the protonated N-propan-2-ylhydroxylamine molecule, providing exceptional selectivity and low detection limits. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a definitive confirmation of the compound's identity. nih.gov
Table 2: Typical LC-MS Parameters for Analysis
This table is interactive. Click on the headers to sort.
| Parameter | Setting | Rationale |
| Chromatography | Reversed-Phase HPLC (e.g., C18) nih.gov | Good retention for polar organic molecules. |
| Mobile Phase A | Water with 0.5% Acetic Acid nih.govresearchgate.net | Acetic acid acts as a proton source and ion-pairing agent, enhancing ionization and MS signal. nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile or Methanol waters.com | Organic solvent to elute compounds from the reversed-phase column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Efficiently ionizes basic compounds like hydroxylamines by protonation. |
| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | SIM for high sensitivity quantification; MS/MS for definitive structural confirmation. nih.gov |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap nih.govresearchgate.net | Choice depends on required resolution, mass accuracy, and speed. |
Real-time Monitoring Techniques for Hydroxylamine Transformations
Understanding the dynamic processes and transformation pathways of hydroxylamines is critical in various chemical and biological systems. Real-time monitoring techniques provide invaluable insights into reaction kinetics and mechanisms.
Membrane-Inlet Mass Spectrometry (MIMS) is a specialized technique for the real-time measurement of dissolved gases and volatile compounds in a liquid phase. nih.gov It utilizes a semi-permeable membrane that separates the sample from the high vacuum of the mass spectrometer. Small, volatile molecules diffuse across the membrane directly into the ion source of the MS for continuous analysis. researchgate.net
For studying the transformations of N-propan-2-ylhydroxylamine, isotopic tracing with MIMS offers a powerful approach. This involves using an isotopically labeled version of the compound, for example, with Nitrogen-15 (¹⁵N). If N-propan-2-ylhydroxylamine undergoes a transformation that produces a volatile nitrogen-containing species (e.g., N₂, N₂O, or NO), MIMS can monitor the formation of the labeled gaseous product in real time.
A well-established analogous method is the use of MIMS to measure ¹⁵N-labeled ammonium (B1175870) (¹⁵NH₄⁺). researchgate.net In this method, the ¹⁵NH₄⁺ is oxidized to labeled dinitrogen gas (²⁹N₂ or ³⁰N₂), which is then detected by MIMS. A similar principle could be applied to trace the fate of ¹⁵N-labeled N-propan-2-ylhydroxylamine. By introducing a chemical or biological system that transforms the hydroxylamine, the rate and nature of the volatile products can be continuously monitored. researchgate.net This provides direct, time-resolved data on reaction kinetics and pathways, which is difficult to obtain with conventional chromatographic methods that rely on discrete time-point sampling. nih.gov
Table 3: Conceptual Workflow for Isotopic Tracing with MIMS
This table is interactive. Click on the headers to sort.
| Step | Procedure | Purpose |
| 1. Preparation | Synthesize or procure ¹⁵N-labeled N-propan-2-ylhydroxylamine. | Introduce a stable isotope label for tracing. |
| 2. Reaction Setup | Introduce the labeled compound into a sealed reaction vessel (e.g., a bioreactor or chemical reactor) equipped with a MIMS probe. | Initiate the transformation process under controlled conditions. |
| 3. Transformation | The labeled hydroxylamine is converted to volatile nitrogen products (e.g., ¹⁵N₂, ¹⁵N₂O) via a chemical or biological process. | Generate a detectable signal for MIMS. |
| 4. Diffusion | The volatile ¹⁵N-labeled products diffuse across the MIMS membrane into the mass spectrometer. | Introduce the analyte into the detector in real time. nih.gov |
| 5. Detection | The mass spectrometer is set to monitor the specific m/z ratios corresponding to the labeled gaseous products (e.g., m/z 29, 30, 31, 45, 46). | Continuously quantify the rate of product formation, providing kinetic data. researchgate.net |
Theoretical and Computational Chemical Investigations of Hydroxylamine Acid Complexes
Ab Initio and Density Functional Theory (DFT) Calculations of Molecular Structures and Energetics
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the geometric and electronic structures of molecules. For the acetic acid and N-propan-2-ylhydroxylamine complex, these calculations would predict the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, that correspond to the minimum energy structure.
The interaction between a carboxylic acid and a hydroxylamine (B1172632) derivative involves the formation of a hydrogen bond, typically between the acidic proton of the carboxylic acid and the lone pair of electrons on the nitrogen or oxygen atom of the hydroxylamine. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in describing hydrogen-bonded systems. core.ac.uk More rigorous ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory [CCSD(T)] can provide even more accurate energetic and structural data. nih.goviizws.ru
For analogous systems, such as the interaction of inorganic acids with a single water molecule, extensive calculations have been performed to identify the most stable conformations. nih.goviizws.ru These studies reveal that the interaction energies, corrected for zero-point vibrational energy, are crucial for understanding the stability of such complexes. nih.gov In the case of the acetic acid-N-propan-2-ylhydroxylamine complex, a primary hydrogen bond is expected to form between the carboxylic acid's hydroxyl proton and the hydroxylamine's nitrogen atom, given the higher basicity of the nitrogen compared to the oxygen.
Table 1: Calculated Interaction Energies for Representative Hydrogen-Bonded Complexes
| Complex | Method | Interaction Energy (kcal/mol) |
| H₂O ··· H₂O | MP2/aug-cc-pVTZ | -4.99 |
| HCOOH ··· H₂O | CCSD(T)/CBS | -8.5 |
| CH₃COOH ··· H₂O | B3LYP/6-311++G(d,p) | -7.9 |
| NH₂OH ··· H₂O | CCSD(T)/CBS | -6.2 |
Note: The data in this table is representative of interactions in similar systems and is intended for illustrative purposes.
Computational Modeling of Acid-Base Interactions and Complex Stability
The interaction between acetic acid and N-propan-2-ylhydroxylamine is fundamentally an acid-base phenomenon. Computational models can quantify the stability of the resulting complex by calculating the binding energy, which is the energy difference between the complex and the individual, non-interacting acid and base molecules.
The stability of such complexes in solution is also influenced by the dielectric constant of the solvent. researchgate.net In nonpolar solvents, ion pair formation is less likely, and the complex exists primarily as a hydrogen-bonded pair. clockss.org In polar solvents, proton transfer from the carboxylic acid to the hydroxylamine can occur, leading to the formation of a contact ion pair, [CH₃COO⁻][H₂N(OH)CH(CH₃)₂⁺]. DFT calculations can predict the proton potential energy surface, revealing whether the hydrogen-bonded complex or the ion pair is the more stable species. The relative proton affinity of the acetate (B1210297) anion and N-propan-2-ylhydroxylamine is a key determinant of the position of this equilibrium.
Conformational Analysis of N-Propan-2-ylhydroxylamine and its Salts
N-propan-2-ylhydroxylamine, like other substituted hydroxylamines, can exist in various conformations due to rotation around its single bonds. The orientation of the isopropyl group relative to the N-O-H framework and the orientation of the hydroxyl hydrogen are of particular interest. Computational conformational searches, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT or ab initio optimization, can identify the lowest energy conformers.
Table 2: Relative Energies of N,N-diethylhydroxylamine Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Trans-trans | MP2/aug-cc-pVTZ | 0.00 |
| Trans-gauche | MP2/aug-cc-pVTZ | 1.25 |
| Gauche-gauche | MP2/aug-cc-pVTZ | 2.80 |
Note: This data is for the analogous compound N,N-diethylhydroxylamine and illustrates the typical energy differences between conformers.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For the interaction between acetic acid and N-propan-2-ylhydroxylamine, several reaction pathways could be investigated, such as N-acylation or O-acylation.
The reaction mechanism for the formation of an amide from a carboxylic acid and an amine under hydrothermal conditions has been studied computationally, revealing the roles of protonation and deprotonation steps. sci-hub.se Similarly, the mechanism of the reaction between nitriles and hydroxylamine to form amidoximes has been elucidated through a combination of experimental and theoretical studies. nih.gov These studies highlight the importance of identifying the key intermediates and transition states to understand the reaction kinetics and selectivity. For the acylation of N-propan-2-ylhydroxylamine by acetic acid, a key step would be the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acid. DFT calculations can be used to model the structure of the transition state for this step and determine the associated energy barrier.
Aqueous Phase Thermochemistry and Solvation Effects
The properties and reactivity of the acetic acid-N-propan-2-ylhydroxylamine complex are significantly influenced by the presence of a solvent, particularly water. Computational methods can account for solvation effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including a number of solvent molecules directly in the quantum mechanical calculation.
Ab initio methods have been developed to estimate the thermochemical parameters of species in aqueous solution, including solvation enthalpies and entropies. nih.gov These methods are crucial for building accurate kinetic models of reactions in solution. nih.gov For instance, the oxidation of hydroxylamine in aqueous nitric acid has been studied using such approaches to determine the thermochemistry of the various species involved. nih.govmit.edu The solvation free energy, which can be calculated with a mean absolute deviation of around 1.5 kcal/mol for many methods, is a key parameter in understanding the stability of reactants, products, and intermediates in solution. nih.gov
Applications in Chemical Synthesis and Materials Science Research
Intermediacy in the Synthesis of Complex Organic Molecules
N-propan-2-ylhydroxylamine serves as a critical intermediate in the construction of complex organic structures, including pharmaceuticals and agrochemicals. cymitquimica.comverypharm.com Its role is multifaceted, primarily centered on its ability to introduce nitrogen-containing functionalities and act as a reducing agent.
One of its principal applications is in the reductive amination of carbonyl compounds. smolecule.com This reaction transforms aldehydes and ketones into amines, a fundamental transformation in organic synthesis. mit-ivy.comlibretexts.org The process typically involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine. N-propan-2-ylhydroxylamine can serve as the nitrogen source in these reactions.
Furthermore, N-propan-2-ylhydroxylamine is a valuable precursor for the synthesis of nitroso compounds. smolecule.com Through oxidation, it can be converted into C-nitroso compounds, which are highly reactive and versatile intermediates in their own right. These nitroso intermediates can participate in a variety of subsequent reactions, enabling the formation of diverse functional groups within a target molecule. smolecule.comresearchgate.net The compound is also noted for its participation in cyclization reactions and its use as an intermediate in the synthesis of high-efficiency antioxidants. mit-ivy.comgoogle.com
Table 1: Role as a Synthetic Intermediate
| Application Area | Reaction Type / Function | Resulting Structure/Use | References |
|---|---|---|---|
| Organic Synthesis | Reducing agent in reductive amination | Introduction of amine functionalities | verypharm.comsmolecule.commit-ivy.com |
| Organic Synthesis | Precursor via oxidation | Formation of reactive nitroso intermediates | smolecule.com |
| Pharmaceutical & Agrochemical Synthesis | Building block | Synthesis of active ingredients | cymitquimica.comverypharm.com |
| Chemical Synthesis | Reagent in cyclization reactions | Formation of cyclic compounds | mit-ivy.com |
Role in Catalysis and Development of Novel Synthetic Transformations
The unique electronic and structural properties of N-propan-2-ylhydroxylamine and its derivatives make them relevant to the field of catalysis.
While direct catalytic cycles employing N-propan-2-ylhydroxylamine are not extensively documented in mainstream literature, its potential as a ligand in transition metal catalysis is significant. As a hydroxylamine (B1172632), it is an N,O-ligand, a class of ligands known to be effective in various catalytic systems. Anionic N,O-ligands, for example, have been used to generate highly active palladium(II) catalysts for reactions like alcohol oxidation. nih.gov Nitrogen and oxygen-based ligands are increasingly important in catalysis involving non-precious metals such as nickel. nih.gov
The interaction of hydroxylamine derivatives with metal centers is well-established. For instance, hydroxylamine itself can undergo metal-catalyzed disproportionation. nih.gov Patents related to the synthesis of N-propan-2-ylhydroxylamine mention the use of various transition metal catalysts, including palladium on carbon (Pd/C) and oxides of iron, cobalt, and manganese, indicating a clear interaction between the compound and these metals. google.com It is also used as a reducing agent for metal salts, such as those of silver and gold, in chemical processes.
In the realm of biocatalysis, N-propan-2-ylhydroxylamine is recognized for its ability to act as an inhibitor for certain enzymes. smolecule.com This inhibitory action is a crucial tool in biochemical research, allowing scientists to study enzyme mechanisms, activity, and function. smolecule.com Understanding how small molecules like N-propan-2-ylhydroxylamine interact with and modulate enzyme activity is fundamental to drug discovery and the study of biological pathways. khanacademy.org Additionally, some enzymes, such as imine reductases, are known to catalyze reductive amination reactions, a process where N-propan-2-ylhydroxylamine can function as a reagent. acsgcipr.org
The compound also has applications in photochemistry, where it is described as a photochemical additive. This suggests a role in modulating light-induced reactions, potentially by acting as a radical scavenger or participating in energy transfer processes. It has been cited as an intermediate for photochromatic agents, which change color upon exposure to light. google.com
Exploration in Hybrid Material Systems
N-propan-2-ylhydroxylamine is widely used in the field of polymer science and hybrid materials, primarily due to its effectiveness as a radical scavenger and reaction stabilizer.
A major industrial application is its use as a "shortstopping agent" in free-radical emulsion polymerization processes. In these systems, it terminates the growth of polymer chains, allowing for precise control over the molecular weight and properties of the final polymer. smolecule.com This is particularly important in the production of synthetic rubbers, such as methylstyrene-butadiene rubber. chemicalbook.com
Its stabilizing properties extend to other material systems as well. It is incorporated into adhesives and sealants to prevent degradation and improve bond strength and durability. In the production of thermosetting resins and polyurethanes, it helps to control the polymerization and curing process. It also finds use as a stabilizer in synthetic polymers like phenolic varnishes, nitrocellulose lacquers, and polyolefins.
Table 2: Applications in Materials Science
| Material System | Role of N-propan-2-ylhydroxylamine | Key Function | References |
|---|---|---|---|
| Emulsion Polymerization | Shortstopping Agent | Controls polymer chain growth | smolecule.com |
| Synthetic Rubber | Additive | Preparation of methylstyrene-butadiene rubber | chemicalbook.com |
| Adhesives & Sealants | Stabilizer | Prevents degradation, enhances bond strength | |
| Thermosetting Resins | Stabilizer | Controls curing process | |
| Phenolic Varnishes | Additive | Component in synthetic polymer formulation |
Contributions to Fundamental Biological Chemistry Research (excluding clinical applications)
Beyond its role in synthesis, N-propan-2-ylhydroxylamine serves as a valuable tool in fundamental biological chemistry research. Its ability to interact with biomolecules provides insights into biological processes at a molecular level.
One key application is in the chemical modification of proteins. smolecule.com Researchers have used it to specifically modify amino acid residues, such as cysteine, which allows for the study of protein structure, function, and interactions with other molecules. smolecule.com This type of targeted modification is essential for probing the role of specific residues in protein activity.
The compound has also been identified as an inhibitor of fibroblast cell growth in vitro. biosynth.com This effect is attributed to its ability to bind to basic fibroblast growth factor (bFGF), a key signaling protein. biosynth.com FGFs are involved in a multitude of cellular processes, including proliferation and differentiation, and their signaling pathways are of great interest in developmental biology. nih.govnih.gov By using molecules like N-propan-2-ylhydroxylamine to interfere with FGF signaling, researchers can investigate the downstream consequences and better understand these fundamental pathways. Its function as an enzyme inhibitor also contributes significantly to the basic study of enzyme kinetics and reaction mechanisms. smolecule.com
Environmental Fate and Biogeochemical Cycling of Hydroxylamine Compounds
Abiotic Transformation Pathways in Soil and Aqueous Systems
Abiotic, or non-biological, processes play a significant role in the transformation of hydroxylamine (B1172632) compounds in the environment. These chemical reactions are largely mediated by soil minerals and reactive chemical species present in water, contributing significantly to the production of nitrogen oxides. frontiersin.orgcopernicus.org
In soil and sediment environments, the surfaces of minerals, particularly manganese (Mn) and iron (Fe) oxides, act as powerful catalysts for the chemical transformation of hydroxylamine compounds. copernicus.orgnih.gov These metal oxides facilitate redox reactions that can convert hydroxylamines to various nitrogenous products.
Research has shown that hydroxylamine (NH₂OH), a related compound, contributes significantly to abiotic N₂O production in soils. frontiersin.org Studies indicate that the parent material of the soil has a notable effect on N₂O production from hydroxylamine addition. copernicus.org For instance, soils developed from Quaternary red clay, which have a significantly higher manganese content, exhibit markedly higher abiotic N₂O production from hydroxylamine compared to soils derived from granite. copernicus.org This highlights the critical role of soil mineralogy, especially manganese oxides, in the chemical oxidation of hydroxylamine compounds. copernicus.org The process, often termed chemodenitrification, can be stimulated by anoxic conditions which may increase the availability of reduced metal ions like Fe²⁺. frontiersin.org
Table 1: Effect of Soil Parent Material on Abiotic N₂O Production from Hydroxylamine
| Parent Material | Relative Manganese (Mn) Content | Relative Abiotic N₂O Production from NH₂OH |
| Quaternary Red Clay | High | High |
| Granite | Low | Low |
This table is based on findings that demonstrate a direct correlation between soil manganese content and the abiotic production of N₂O from hydroxylamine. copernicus.org
In aquatic systems, hydroxylamine compounds can react with various reactive oxygen species (ROS), such as hydroxyl radicals, which are prevalent in many marine and freshwater environments. researchgate.netnih.gov N-propan-2-ylhydroxylamine is known to react strongly with oxidizing agents, a characteristic that dictates its fate in such environments.
A significant abiotic pathway in aquatic systems is the reaction of hydroxylamine with nitrite (B80452) (NO₂⁻), particularly under conditions where free nitrous acid (HNO₂) is present. tudelft.nl This reaction can be a substantial source of N₂O emissions from wastewater treatment systems that employ nitritation. tudelft.nl The rate of this reaction is often limited by the concentration of free nitrous acid, which is dependent on pH and temperature. tudelft.nl The production of ROS in aquatic environments can be influenced by numerous factors, including exposure to pollutants and thermal stress, which can, in turn, affect the transformation rates of hydroxylamine compounds. nih.govresearchgate.net
Microbial Metabolism and Biotransformation Mechanisms
While specific microbial degradation pathways for N-propan-2-ylhydroxylamine are not extensively documented, the metabolism of the parent compound, hydroxylamine (NH₂OH), is a well-established and critical step in microbial nitrogen cycling. tudelft.nlnih.gov Hydroxylamine is a key intermediate in the process of nitrification, the aerobic oxidation of ammonia (B1221849) to nitrite, which is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). nih.govnih.gov
In these microorganisms, the first step of nitrification is the conversion of ammonia to hydroxylamine, catalyzed by the enzyme ammonia monooxygenase (AMO). nih.gov Subsequently, the enzyme hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite. nih.gov However, the exact mechanism is still under investigation, with recent evidence suggesting that nitric oxide (NO) may be the actual product of HAO, which is then further converted to nitrite. tudelft.nlnih.gov The incomplete oxidation of hydroxylamine by these enzymes is a known biological pathway for the production of NO and N₂O. nih.gov Given its structure, N-propan-2-ylhydroxylamine could potentially be a substrate for similar enzymatic systems, although its transformation would likely differ in efficiency and product formation.
Involvement in the Global Nitrogen Cycle and Nitrous Oxide Production
Hydroxylamine and its derivatives are pivotal intermediates in the global nitrogen cycle, linking various transformation processes and contributing significantly to the flux of nitrous oxide (N₂O) from soils and aquatic systems. frontiersin.orgtudelft.nl Their role is multifaceted, involving both biotic and abiotic pathways that result in N₂O production. frontiersin.org
Studies have demonstrated that hydroxylamine can be a more significant precursor to abiotic N₂O production in soils than nitrite. frontiersin.org In some soil types, such as arable and grassland soils, the chemical decomposition of added hydroxylamine can account for the vast majority (73–93%) of the total N₂O produced. frontiersin.org This abiotic production is closely linked to chemodenitrification on the surfaces of metal oxides like those of iron and manganese. frontiersin.orgcopernicus.org
Biologically, hydroxylamine is an intermediate in nitrification, a process carried out by a wide range of microorganisms. nih.gov Nitrogen losses in the form of NO and N₂O have been identified in all types of aerobic ammonium (B1175870) oxidizing microorganisms, with hydroxylamine playing a significant role in their formation. nih.gov This can occur through nitrifier denitrification, where ammonia oxidizers reduce nitrite to N₂O, or through the incomplete enzymatic oxidation of hydroxylamine itself. nih.gov The interplay between the microbial production of hydroxylamine and its subsequent abiotic or biotic conversion to N₂O represents a crucial, coupled pathway for greenhouse gas emissions from ecosystems. frontiersin.org
Table 2: Contribution of Abiotic vs. Biotic Pathways to N₂O Production from Hydroxylamine and Nitrite in Grassland Soil
| Nitrogen Precursor | Total N₂O Production (Relative Units) | Contribution of Abiotic Pathway | Contribution of Biotic Pathway |
| Hydroxylamine (NH₂OH) | High | ~73-93% | ~7-27% |
| Nitrite (NO₂⁻) | Very High | ~28% | ~72% |
Data synthesized from findings in different soil types, highlighting that while nitrite may lead to a larger pulse of N₂O in some soils, the production from hydroxylamine is dominated by abiotic reactions. frontiersin.org
Emerging Research Frontiers and Future Perspectives on Acetic Acid;n Propan 2 Ylhydroxylamine Systems
Advancements in Green Chemistry Approaches for Hydroxylamine (B1172632) Synthesis
The chemical industry is increasingly adopting green chemistry principles to develop more environmentally benign and sustainable processes. The synthesis of hydroxylamines, including N-substituted derivatives like N-propan-2-ylhydroxylamine, is a key area of this development. Traditional methods for hydroxylamine synthesis often involve harsh conditions and generate significant waste. rsc.org Recent research, however, has focused on creating greener alternatives.
One promising approach is the electroreduction of nitrate (B79036), which can be mediated by ketones to produce hydroxylamine. usfq.edu.ecacs.org In this method, a metal-organic-framework-derived copper catalyst is used to facilitate the reaction in water. usfq.edu.ecacs.org The in-situ generated hydroxylamine is captured by cyclopentanone (B42830) to form an oxime, which can be easily hydrolyzed to release the hydroxylamine and regenerate the cyclopentanone. usfq.edu.ecacs.org This process boasts a high Faradaic efficiency and stabilizes the hydroxylamine in solution. usfq.edu.ecacs.org
Another green strategy involves the synthesis of hydroxylamine salts from aliphatic ketones, ammonia (B1221849), and hydrogen peroxide, utilizing a nanoporous skeleton bimetallic hybrid ammoximation catalyst. acs.org This method is characterized by the recyclability of the aliphatic ketone, a high utilization rate of hydrogen peroxide (≥97%), and high product purity (≥99%), making it suitable for large-scale industrial production. acs.org Furthermore, a plasma-electrochemical cascade pathway has been developed for the sustainable synthesis of hydroxylamine directly from air and water at ambient conditions, offering a significant reduction in the environmental footprint compared to conventional methods that rely on ammonia. rsc.org
For the synthesis of N-substituted hydroxylamines, such as N-aryl hydroxylamines, the hydrogenation of nitroaromatics using supported platinum catalysts presents a green and efficient route. nih.gov The addition of small amounts of amines and dimethyl sulfoxide (B87167) can significantly enhance the reaction's speed and selectivity, allowing the reaction to proceed under a hydrogen atmosphere at room temperature. nih.gov Chemoenzymatic approaches are also gaining traction for the synthesis of N-substituted hydroxylamines and their derivatives, like hydroxamic acids, leveraging the specificity and mild reaction conditions of biocatalysts. acs.org
A patented method for producing N-isopropylhydroxylamine involves the oxidation of diisopropylamine (B44863) with an oxygenant like hydrogen peroxide in the presence of a catalyst, followed by acid treatment, concentration, and neutralization. nih.gov This highlights the ongoing industrial efforts to refine and improve the synthesis of specific hydroxylamine derivatives.
Table 1: Comparison of Green Synthesis Methods for Hydroxylamines
| Synthesis Method | Starting Materials | Key Features | Reference |
| Ketone-Mediated Nitrate Electroreduction | Nitrate, Water, Ketone | High Faradaic efficiency, In-situ capture and release, Aqueous medium | usfq.edu.ecacs.org |
| Catalytic Ammoximation | Aliphatic Ketone, Ammonia, Hydrogen Peroxide | Recyclable ketone, High H2O2 utilization, High purity | acs.org |
| Plasma-Electrochemical Cascade | Air, Water | Sustainable feedstocks, Ambient conditions | rsc.org |
| Catalytic Hydrogenation of Nitroaromatics | Nitroaromatics, H2 | High yields, Mild conditions, Use of promoters | nih.gov |
| Chemoenzymatic Synthesis | Varies (e.g., amides) | Biocatalysis, High selectivity, Sustainable | acs.org |
| Oxidation of Diisopropylamine | Diisopropylamine, Hydrogen Peroxide | Industrial applicability | nih.gov |
Novel Catalytic Systems Utilizing Hydroxylamine Derivatives for Sustainable Transformations
Hydroxylamine derivatives are proving to be versatile players in the development of novel and sustainable catalytic systems. Their unique electronic properties allow them to act as precursors for reactive intermediates and as key components in a variety of catalytic transformations.
A significant area of research is the use of hydroxylamine derivatives as nitrogen-radical precursors in visible-light photochemistry. usfq.edu.ec This approach leverages their ability to act as electrophores in redox chemistry, enabling the development of new methods for constructing nitrogen-containing molecules under mild and sustainable conditions. usfq.edu.ec
In the realm of metal-catalyzed reactions, hydroxylamine derivatives have been instrumental in the development of new cross-coupling strategies. For instance, a hydroxylamine umpolung reagent has been synthesized using hypervalent iodine chemistry, allowing for the copper-catalyzed cross-coupling with boronic acids to produce valuable N-arylhydroxylamine synthons. rsc.org This method demonstrates excellent functional group tolerance and offers a complementary approach to existing synthetic routes. rsc.org
Palladium catalysis has also been effectively employed with hydroxylamine derivatives. A notable example is the catalytic asymmetric synthesis of allylic N,O-disubstituted hydroxylamines from conjugated dienes through a hydroaminoxylation procedure. organic-chemistry.org This reaction utilizes oxime nucleophiles and proceeds with high enantioselectivity. organic-chemistry.org Furthermore, palladium catalysis has been used for the synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines. organic-chemistry.org
The versatility of hydroxylamine derivatives extends to their use in the synthesis of heterocyclic compounds. For example, hydroxylamine hydrochloride is a key reagent in the ultrasound-assisted synthesis of isoxazole (B147169) derivatives, a process that aligns with the principles of green chemistry by enhancing reaction rates and reducing the need for harsh conditions. nih.gov
Moreover, hydroxylamine derivatives can themselves act as oxidation catalysts. acs.org The development of efficient catalytic systems for the selective hydrogenation of nitroarenes to N-arylhydroxylamines is another active area of research. acs.org Continuous-flow technology, combined with a Pt/C catalyst and an additive like 4-(dimethylamino)pyridine (DMAP), has been shown to be a highly efficient method for this transformation, offering high product selectivity under mild conditions. acs.org
Table 2: Catalytic Applications of Hydroxylamine Derivatives
| Catalytic System | Role of Hydroxylamine Derivative | Transformation | Metal/Catalyst | Reference |
| Visible-Light Photochemistry | Nitrogen-Radical Precursor | C-N Bond Formation | Photoredox Catalyst | usfq.edu.ec |
| Copper-Catalyzed Cross-Coupling | Electrophilic N-O Moiety Transfer | Synthesis of N-Arylhydroxylamines | Copper | rsc.org |
| Palladium-Catalyzed Hydroaminoxylation | Nucleophile (as oxime) | Synthesis of Allylic N,O-Disubstituted Hydroxylamines | Palladium | organic-chemistry.org |
| Ultrasound-Assisted Synthesis | Reagent | Synthesis of Isoxazoles | None (Ultrasound) | nih.gov |
| Platinum-Catalyzed Hydrogenation | Product | Selective Reduction of Nitroarenes | Platinum | acs.org |
Development of High-Throughput and In-Situ Analytical Methodologies
The advancement of chemical synthesis and catalysis relies heavily on the development of sophisticated analytical techniques for reaction monitoring, optimization, and high-throughput screening. For reactions involving hydroxylamines and their derivatives, a range of methodologies are being employed and developed.
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of hydroxylamine, which is often challenging to analyze directly due to its lack of a strong chromophore and high polarity. acs.orgrsc.org To overcome this, derivatization methods are frequently employed. For instance, a sensitive HPLC-UV method has been developed for the determination of hydroxylamine as a genotoxic impurity in drug substances, demonstrating detection limits at the parts-per-million (ppm) level. acs.orgrsc.org Another approach involves derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) followed by RP-HPLC analysis.
For real-time, in-situ monitoring of reactions involving hydroxylamines, advanced spectroscopic techniques are being utilized. A notable example is the use of a quantum cascade laser-attenuated total reflectance (QCL-ATR) system to monitor the chemistry of hydroxylamine nitrate in real time. acs.org This method, which operates in the mid-infrared range, allows for the tracking of chemical species' concentrations and provides valuable data for understanding reaction kinetics and stability. acs.org In-situ infrared and Raman spectroscopy have also been used to probe the hydroxylamine pathway in the electrocatalytic reduction of nitrate, providing direct evidence for the generation of hydroxylamine as a key intermediate. organic-chemistry.org
High-throughput screening (HTS) is a powerful tool for the rapid discovery and optimization of catalysts and reaction conditions. Fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral compounds, including amino alcohols, which are structurally related to hydroxylamine derivatives. These assays, which can be performed in 384-well plates, enable the rapid screening of combinatorial libraries for the discovery of new chiral catalysts. Colorimetric HTS methods have also been developed for the directed evolution of enzymes, such as halohydrin dehalogenases, which can be used in the synthesis of β-substituted alcohols, a transformation where hydroxylamine derivatives can be involved.
Table 3: Analytical Methodologies for Hydroxylamine Systems
| Methodology | Application | Key Features | Reference |
| HPLC with Derivatization | Quantification of Hydroxylamine | High sensitivity and selectivity, suitable for complex matrices | acs.orgrsc.org |
| QCL-ATR Spectroscopy | In-situ Reaction Monitoring | Real-time analysis, provides kinetic data | acs.org |
| In-situ IR and Raman Spectroscopy | Mechanistic Studies | Direct observation of reaction intermediates | organic-chemistry.org |
| Fluorescence-Based HTS | Enantiomeric Excess Determination | High-throughput, suitable for catalyst screening | |
| Colorimetric HTS | Directed Enzyme Evolution | Rapid screening of mutant libraries |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
The integration of computational chemistry with experimental studies provides a powerful synergy for elucidating complex reaction mechanisms involving hydroxylamine and its derivatives. Density Functional Theory (DFT) calculations, in particular, have become an invaluable tool for understanding reactivity, predicting reaction pathways, and guiding experimental design.
A prime example of this integrated approach is the investigation of the ketone-mediated electroreduction of nitrate to hydroxylamine. acs.org Here, detailed in-situ characterizations and control experiments were combined with theoretical calculations to reveal the catalyst's surface reconstruction and the reaction mechanism. acs.org The calculations showed that the coexistence of Cu(0) and Cu(+) on the catalyst surface facilitates the protonation and reduction of key intermediates, leading to enhanced hydroxylamine production. acs.org
DFT studies have also been employed to re-evaluate the bond dissociation enthalpies (BDEs) of the N-H and O-H bonds in N-phenylhydroxylamines, which is crucial for understanding their radical-trapping activity as antioxidants. rsc.org These computational findings, which were in good agreement with experimental DPPH assays, provided a deeper understanding of the underlying mechanisms and the effects of substituents on antioxidant capability. rsc.org
In the field of catalysis, mechanistic studies combining experimental and computational approaches have been instrumental in improving reaction conditions. For instance, kinetic and spectroscopic studies on the Cu-catalyzed asymmetric hydroamination of olefins, a reaction involving hydroxylamine derivatives, revealed that the turnover-limiting step is the regeneration of the CuH catalyst. acs.org This insight, supported by computational modeling, led to the development of dramatically improved reaction conditions. acs.org
The mechanism of formation of polymers from the reactions of amines with formaldehyde (B43269) has also been elucidated through a combination of experimental and computational studies. nih.gov The results suggested a mechanism involving the water-promoted stepwise addition of amines with formaldehyde, a finding that was supported by the predicted mechanism explaining experimentally observed electronic effects. nih.gov
Furthermore, computational methods have been used to predict the reactivity of hydroxylamine derivatives. For example, the resonance and inductive effects on the O-H bond dissociation enthalpies of N-monosubstituted hydroxylamines have been predicted by computational methods, which is important for designing new radical scavengers. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
